molecular formula C31H29N3O5 B4330713 3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B4330713
M. Wt: 523.6 g/mol
InChI Key: PXSWFXQSKFUNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE” is a complex organic compound that belongs to the class of pyrroloquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials may include substituted benzaldehydes, cyanoacetamides, and other aromatic compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining aromatic aldehydes with cyanoacetamides under basic or acidic conditions.

    Cyclization Reactions: Formation of the pyrroloquinoline core through intramolecular cyclization.

    Functional Group Modifications: Introduction of methoxy and other substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, the compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

The compound may serve as a lead compound in drug discovery programs, aiming to develop new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoline Quinone (PQQ): Known for its antioxidant properties.

    Quinoline Derivatives: Used in antimalarial drugs like chloroquine.

    Benzoyl Derivatives: Common in various pharmaceuticals.

Uniqueness

The unique combination of functional groups in “3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE” provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O5/c1-18-8-11-23-19(14-18)10-13-26-31(17-32,30(33)36)27(20-9-12-24(38-3)25(16-20)39-4)28(34(23)26)29(35)21-6-5-7-22(15-21)37-2/h5-16,26-28H,1-4H3,(H2,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSWFXQSKFUNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC(=C(C=C5)OC)OC)(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

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